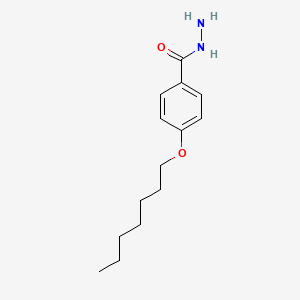

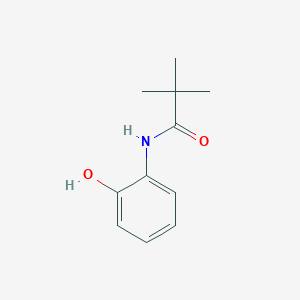

![molecular formula C13H9IN2 B3148393 3-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 64413-90-7](/img/structure/B3148393.png)

3-Iodo-2-phenylimidazo[1,2-a]pyridine

概要

説明

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . The 2-phenyl-3-imidazo[1,2-a]pyridinecarboxaldehyde is a member of imidazoles . They are crucial target products and key intermediates .

Synthesis Analysis

A versatile protocol for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines by coupling 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone has been developed . Isolated yields of up to 97% were obtained at 80 °C within 5 h . Other methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular system displays a planar conformation between the phenyl and imidazo[1,2-a]pyridine rings and weak C—H⋯π and π–π interactions consolidate the three-dimensional network structure .Chemical Reactions Analysis

The structure-activity relationship analysis suggested lipophilicity, whose increase seems to be generally related to steroidogenesis inhibition, and steric hindrance, which appeared as a stimulation-limiting factor .Physical And Chemical Properties Analysis

The 2-Phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 135–136 °C . The IR (cm–1) is n 3126, 3066, 1629, 1472, 1363, 1268, 1200, 1139, 1073, 1023, 920, 742, 500 .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Imidazo[1,2-a]pyridines have been explored as building blocks for deep-blue emitters in OLEDs. Researchers have designed and synthesized isomeric materials featuring triphenylamine and carbazole as donors, with 2-phenylimidazo[1,2-a]pyridine as the electron-deficient core. These materials exhibit red-shifted absorption and emission, and positive solvatochromism. The thermal stability of these compounds surpasses 355 °C, making them promising candidates for optoelectronic applications .

Pharmacological Properties

The saturated and partially saturated derivatives of imidazo[1,2-a]pyridines appear in various biologically active compounds. These derivatives exhibit a broad range of pharmacological properties, including:

- Antiherpes and Treatment of Hepatitis C and HIV : These compounds may play a role in combating viral infections .

Iridium Complexes and Luminescent Properties

Novel iridium complexes containing 2-phenylimidazo[1,2-a]pyridines have been synthesized. These complexes exhibit unusual emission properties, making them interesting for luminescent applications .

Synthetic Methodology Development

Researchers have developed synthetic methods for imidazo[1,2-a]pyridines. For instance, one-pot syntheses using molecular iodine as a catalyst have been explored, enabling efficient access to these compounds .

作用機序

Target of Action

3-Iodo-2-phenylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which is known to target essential, conserved cellular processes .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action depending on their structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria .

Biochemical Pathways

Imidazo[1,2-a]pyridines in general are known to affect essential cellular processes

Result of Action

Related compounds have been found to cause mitochondrial fragmentation , suggesting potential cytotoxic effects.

Action Environment

The action of 3-Iodo-2-phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines can be facilitated by certain conditions such as the use of ionic liquids as catalysts

将来の方向性

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

特性

IUPAC Name |

3-iodo-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJAGDQRQYYPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-phenylimidazo[1,2-a]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)

![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)

![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)